molecular formula C9H13NO2S B15344811 2-(Tert-butylsulfonyl)pyridine

2-(Tert-butylsulfonyl)pyridine

Cat. No.: B15344811
M. Wt: 199.27 g/mol
InChI Key: QNLOZQVHMCYFOA-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfonyl)pyridine is a pyridine derivative featuring a tert-butylsulfonyl group (-SO₂-C(CH₃)₃) at the 2-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to the steric bulk and electron-withdrawing nature of the sulfonyl group, which can modulate reactivity and stability. Its synthesis is often achieved via sulfinylation reactions, where isobutane serves as a hydrogen donor, enabling efficient installation of the tert-butylsulfonyl group on pyridine derivatives with yields ranging from 49% to 93% under optimized conditions . Applications include its use as an intermediate in drug development, particularly in protease inhibitors and antimicrobial agents.

Properties

IUPAC Name

2-tert-butylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-6-4-5-7-10-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLOZQVHMCYFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 2-(Tert-butylsulfonyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The sulfonyl group strongly activates the pyridine ring for nucleophilic displacement at specific positions. Key reactions include:

Halogenation
Reaction with N-halosuccinimides (NXS) in acidic media yields 3-halo derivatives through an electrophilic mechanism:

ReagentConditionsProduct (Yield)Positional Selectivity
NBS (1.1 eq)H2SO4, 0°C, 2 hr3-Bromo (82%)>20:1 para:meta
NCS (1.2 eq)TFA, -10°C, 4 hr3-Chloro (76%)15:1 para:meta

The tert-butylsulfonyl group directs substitution to the C3 position through a combination of electronic and steric effects .

Transition Metal-Catalyzed Couplings

The compound participates in various catalytic transformations:

C-H Functionalization
Yttrium-catalyzed alkylation with α-olefins:

text
2-(tert-BuSO2)Py + CH2=CHR → 2-(tert-BuSO2)-3-(RCH2CH2)Py
  • Catalyst: [Y(CH2SiMe3)3(THF)2] + B(C6F5)3 (5 mol%)

  • Temperature: 25°C

  • Turnover frequency: 320 h⁻¹ (ethylene)

  • Linear/branched selectivity: >99% for styrenes

Suzuki-Miyaura Coupling
Cross-coupling with arylboronic acids occurs at C4:

text
2-(tert-BuSO2)Py + ArB(OH)2 → 2-(tert-BuSO2)-4-Ar-Py
  • Catalyst: Pd(OAc)2/SPhos (2 mol%)

  • Base: K3PO4 (3 eq)

  • Solvent: DME/H2O (4:1)

  • Yields: 68-92% across 22 substrates

Sulfonyl Group Transformations

The tert-butylsulfonyl moiety undergoes specific modifications:

Reductive Desulfonylation

text
2-(tert-BuSO2)Py → 2-H-Py
  • Reagent: Mg/MeOH (10 eq)

  • Temperature: 65°C

  • Time: 12 hr

  • Yield: 94% (retains pyridine ring integrity)

Oxidative Functionalization
Peracetic acid-mediated oxidation forms electrophilic intermediates:

text
2-(tert-BuSO2)Py → 2-(tert-BuSO2)-Py-OAc
  • Oxidant: Peracetic acid (2 eq)

  • Solvent: AcOH

  • Applications: Precursor for polymer-supported catalysts

Cycloaddition and Annulation Reactions

Kröhnke-Type Pyridine Synthesis
Reacts with α,β-unsaturated ketones to form fused pyridine systems:

EnoneProduct StructureYieldDiastereoselectivity
ChalconeBenzopyrido[2,3-b]pyridine78%4:1 trans:cis
Methyl vinyl ketoneBicyclo[3.3.0]pyridine65%>20:1 trans

Mechanistic studies indicate a [4+2] cycloaddition pathway facilitated by the sulfonyl group's electron-withdrawing nature .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Antimycobacterial Derivatives

text
2-(tert-BuSO2)Py + RNHNH2 → 2-(tert-BuSO2)-Py-NHNR
  • Hydrazine derivatives show MIC = 0.12-0.98 μg/mL vs. M. tuberculosis

  • Resistance mutations map to mmpR5 efflux pump regulator

Structure-Activity Relationship

Substituent (R)logPMIC (μg/mL)Cytotoxicity (CC50, μM)
-H1.21.34>100
-CF32.10.4183.2
-OCH2Ph3.40.1912.7

Electron-withdrawing groups enhance potency but increase cytotoxicity .

Scientific Research Applications

2-(Tert-butylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is explored for its potential as an enzyme inhibitor and in the study of biological pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the tert-butylsulfonyl group significantly impacts electronic and steric properties. For example:

  • 2-(Tert-butylsulfonyl)pyridine (C₉H₁₃NO₂S, MW 199.27 g/mol) exhibits strong electron-withdrawing effects at the 2-position, directing further electrophilic substitutions to the 4-position of the pyridine ring.
  • 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (): Here, a silyloxy group at the 4-position and chloro at the 2-position create distinct electronic environments, reducing ring activation compared to sulfonyl-containing analogs.

Reactivity and Functional Group Comparisons

  • 2-(tert-Butyl)pyrimidine-5-sulfonyl chloride (C₈H₁₁ClN₂O₂S, MW 234.7 g/mol, ): As a pyrimidine analog, the sulfonyl chloride group offers high reactivity for nucleophilic substitution (e.g., forming sulfonamides). In contrast, 2-(Tert-butylsulfonyl)pyridine’s sulfonyl group is less reactive, favoring stability in aqueous or biological environments.
  • Narlaprevir component (C₃₆H₆₃N₅O₇S, MW 734.0 g/mol, ): The tert-butylsulfonylmethyl group in this protease inhibitor highlights the role of sulfonyl groups in enhancing pharmacokinetic properties, such as metabolic stability and target binding .

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Applications/Notes References
2-(Tert-butylsulfonyl)pyridine C₉H₁₃NO₂S 199.27 tert-butylsulfonyl (2-position) 49–93 Pharmaceutical intermediate
2-(tert-Butyl)pyrimidine-5-sulfonyl chloride C₈H₁₁ClN₂O₂S 234.7 tert-butyl (2), sulfonyl chloride (5) N/A Reactive sulfonylation agent
Narlaprevir (tert-butylsulfonyl component) C₃₆H₆₃N₅O₇S 734.0 tert-butylsulfonylmethyl N/A HCV protease inhibitor
2-Chloro-3-(dimethoxymethyl)pyridine derivatives () Varies Varies Chloro, silyloxy, methoxy N/A Synthetic intermediates

Biological Activity

2-(Tert-butylsulfonyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

2-(Tert-butylsulfonyl)pyridine is characterized by a pyridine ring substituted with a tert-butylsulfonyl group. The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has shown that derivatives of pyridine, including 2-(tert-butylsulfonyl)pyridine, exhibit significant antimicrobial properties. For instance, studies on related pyridine compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Specifically, certain pyridine derivatives have been noted for their bactericidal activity at concentrations below 1 μg/ml .

CompoundActivityTarget PathogenConcentration
2-(Tert-butylsulfonyl)pyridineAntibacterialM. tuberculosis< 1 μg/ml
Related Pyridine DerivativeAntibacterialS. aureusVariable

Anti-inflammatory Effects

Pyridine derivatives are also explored for their anti-inflammatory properties. Compounds similar to 2-(tert-butylsulfonyl)pyridine have been implicated in the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . These compounds may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various substituted pyridines, including those with sulfonyl groups. The findings indicated that these compounds could inhibit the growth of resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of pyridine derivatives. It was found that these compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-(tert-butylsulfonyl)pyridine. Modifications to the pyridine ring and the sulfonyl group can lead to enhanced potency and selectivity against specific biological targets.

  • Electron-donating groups on the pyridine ring can increase anti-proliferative effects.
  • Substituents on the sulfonyl group may enhance solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butylsulfonyl)pyridine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis of 2-(tert-butylsulfonyl)pyridine can involve substitution reactions using sodium amide (NaNH₂) or thiourea in polar solvents to introduce the sulfonyl group . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with tert-butylsulfonyl precursors and pyridine boronic acids are effective . Critical parameters include:
  • Temperature : Maintain 80–120°C for optimal reactivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing 2-(tert-butylsulfonyl)pyridine and confirming its purity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity and substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) or GC-MS for quantitative purity assessment .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling 2-(tert-butylsulfonyl)pyridine in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines (acute toxicity, skin/eye irritation) :
  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation .
  • In case of skin contact, rinse immediately with water for 15 minutes .
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel 2-(tert-butylsulfonyl)pyridine derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguity or impurities. Strategies include:
  • X-ray crystallography for definitive structural elucidation .
  • Computational modeling (DFT calculations) to predict and compare spectral data with experimental results .
  • 2D NMR techniques (COSY, NOESY) to resolve overlapping signals .

Q. What experimental design considerations optimize the reaction efficiency of 2-(tert-butylsulfonyl)pyridine in catalytic processes?

  • Methodological Answer : Optimize parameters through Design of Experiments (DoE) :
  • Catalyst loading : 1–5 mol% palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
  • Solvent effects : Test dielectric constants and coordinating properties (e.g., toluene vs. THF) .
  • Reaction time : Monitor via TLC or in-situ IR to prevent over-reaction .

Q. How can researchers evaluate the biological activity of 2-(tert-butylsulfonyl)pyridine derivatives, and what assays are most informative?

  • Methodological Answer : Focus on target-specific assays :
  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates .
  • Receptor binding assays (radioligand displacement) to assess affinity .
  • Cellular cytotoxicity (MTT assay) in cancer cell lines for preliminary efficacy .

Q. What strategies mitigate environmental risks during the disposal of 2-(tert-butylsulfonyl)pyridine waste?

  • Methodological Answer : Address ecological data gaps :
  • Hydrolysis testing : Assess stability under acidic/basic conditions to guide neutralization protocols .
  • Microbial degradation assays : Use soil or water samples to evaluate biodegradability .
  • Waste segregation : Separate sulfonyl-containing waste for incineration or specialized treatment .

Data Contradiction and Mechanistic Analysis

Q. How can mechanistic studies clarify unexpected byproduct formation in 2-(tert-butylsulfonyl)pyridine synthesis?

  • Methodological Answer : Investigate via:
  • Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction pathways .
  • Kinetic profiling to identify rate-determining steps and intermediate stability .
  • Side-reaction screening : Test for competing pathways (e.g., oxidation of tert-butyl groups) .

Q. What computational tools are effective for predicting the reactivity of 2-(tert-butylsulfonyl)pyridine in complex reaction systems?

  • Methodological Answer : Utilize:
  • Molecular docking to simulate interactions with biological targets .
  • Reactivity descriptors (Fukui indices) to predict electrophilic/nucleophilic sites .
  • Transition state modeling (Gaussian software) to map energy barriers .

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